molecular formula C9H11N3O3S B2742723 (Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide CAS No. 325699-40-9

(Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide

Cat. No.: B2742723
CAS No.: 325699-40-9
M. Wt: 241.27
InChI Key: QXCXUXKLHMKBGN-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide: is an organic compound characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 2,3,4-trihydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2,3,4-trihydroxyacetophenone with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazinecarbothioamide moiety, potentially converting it to hydrazine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has potential as an antioxidant due to the presence of multiple hydroxyl groups. It can scavenge free radicals and protect cells from oxidative stress, making it a candidate for further studies in cellular biology and biochemistry.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests possible activity as an anti-inflammatory or anticancer agent, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, particularly those requiring antioxidant properties. It may also find applications in the formulation of coatings and polymers.

Mechanism of Action

The mechanism by which (Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide exerts its effects is primarily through its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. Additionally, the hydrazinecarbothioamide moiety may interact with various enzymes and proteins, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trihydroxyacetophenone: Shares the phenolic structure but lacks the hydrazinecarbothioamide group.

    Thiosemicarbazide: Contains the hydrazinecarbothioamide moiety but lacks the phenolic structure.

    Hydroquinone: Another phenolic compound with antioxidant properties but a simpler structure.

Uniqueness

(Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide is unique due to the combination of its phenolic and hydrazinecarbothioamide functionalities. This dual nature allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various fields

Properties

IUPAC Name

[(Z)-1-(2,3,4-trihydroxyphenyl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-4(11-12-9(10)16)5-2-3-6(13)8(15)7(5)14/h2-3,13-15H,1H3,(H3,10,12,16)/b11-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCXUXKLHMKBGN-WCIBSUBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=C(C(=C(C=C1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=C(C(=C(C=C1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.